Product packaging for 4-Benzyl-4-hydroxy-2-ketoglutaric acid(Cat. No.:CAS No. 551958-89-5)

4-Benzyl-4-hydroxy-2-ketoglutaric acid

Cat. No.: B8637712
CAS No.: 551958-89-5
M. Wt: 252.22 g/mol
InChI Key: JGBAARJQSUOCEE-UHFFFAOYSA-N
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Description

Chemical Structure and Classification within α-Ketoglutarate Derivatives

4-Benzyl-4-hydroxy-2-ketoglutaric acid is a substituted derivative of α-ketoglutaric acid (also known as 2-oxoglutaric acid). wikipedia.org The parent molecule is a five-carbon dicarboxylic acid with a ketone group at the second (alpha) carbon. creative-proteomics.com The structure of this compound is distinguished by the addition of two specific functional groups at the fourth carbon position: a benzyl (B1604629) group (-CH₂-C₆H₅) and a hydroxyl group (-OH).

This compound can be classified based on its distinct chemical features:

α-Keto Acid: It contains a ketone functional group adjacent to a carboxylic acid group, a defining feature of this class of biologically important molecules. wikipedia.org

Dicarboxylic Acid: It possesses two carboxylic acid groups, one at each end of its five-carbon chain.

Tertiary Alcohol: The hydroxyl group is attached to a carbon atom (C4) that is bonded to three other carbon atoms, making it a tertiary alcohol.

Aromatic Compound: The presence of the benzyl group, which contains a phenyl ring, classifies it as an aromatic compound.

The introduction of a large, relatively nonpolar benzyl group and a polar hydroxyl group transforms the physicochemical properties of the parent α-ketoglutarate molecule, influencing its size, shape, and potential interactions with enzymes and cellular transporters.

Table 1: Structural Comparison of α-Ketoglutaric Acid and this compound
Propertyα-Ketoglutaric AcidThis compound
Molecular FormulaC₅H₆O₅C₁₂H₁₂O₆
Key Functional Groups2 Carboxylic Acids, 1 Ketone2 Carboxylic Acids, 1 Ketone, 1 Tertiary Alcohol, 1 Phenyl Ring
Substitution at C4Two Hydrogen AtomsOne Benzyl Group, One Hydroxyl Group

Significance of α-Ketoglutarate and its Substituted Analogs in Cellular Metabolism

Alpha-ketoglutarate (AKG) is a cornerstone of central metabolism. biomolther.org Its significance stems from its multifaceted roles in numerous essential biochemical pathways. creative-proteomics.com As a key intermediate in the Krebs cycle (citric acid cycle), AKG is pivotal for cellular energy production. biomolther.orgontosight.ai Beyond its role in catabolism, AKG serves as a critical link between carbon and nitrogen metabolism. creative-proteomics.com It acts as a primary nitrogen transporter and can be converted to several amino acids, including glutamate, glutamine, proline, and arginine. wikipedia.org Glutamate and glutamine, in particular, are vital for protein synthesis, immune function, and gut health. biomolther.orgnih.gov

Furthermore, AKG is an essential cofactor for a large family of enzymes known as Fe²⁺/α-ketoglutarate-dependent dioxygenases, which are involved in processes ranging from collagen synthesis to epigenetic regulation and DNA repair. nih.govnih.gov

The study of substituted AKG analogs is crucial for several reasons. By systematically modifying the structure of AKG, researchers can:

Probe Enzyme Active Sites: Introducing bulky or electronically different groups can help map the binding pockets of enzymes that use AKG as a substrate or cofactor.

Develop Enzyme Inhibitors: Analogs can be designed to bind more tightly to an enzyme's active site than the natural substrate, thereby blocking its activity. youtube.com Such competitive inhibitors are invaluable tools for studying metabolic pathways and can serve as starting points for drug development. youtube.comnih.gov

Investigate Transport Mechanisms: The transport of AKG across cellular and mitochondrial membranes is a regulated process. ontosight.ai Substituted analogs help in understanding the specificity and function of the transporter proteins involved.

Modulate Metabolic Flux: By inhibiting specific enzymes, these analogs can be used to alter the flow of metabolites through a pathway, allowing scientists to study the consequences of metabolic dysregulation.

Table 2: Key Metabolic Roles of α-Ketoglutarate (AKG)
Metabolic RoleBrief Description
Krebs Cycle IntermediateCentral to cellular respiration and ATP production. biomolther.org
Amino Acid PrecursorSource for the synthesis of glutamate, glutamine, proline, and others. nih.gov
Nitrogen ScavengerCombines with excess nitrogen (ammonia) to form glutamate, aiding in detoxification. wikipedia.orgbiomolther.org
Enzyme CofactorRequired for the function of dioxygenases involved in collagen synthesis and epigenetics. nih.gov
Immune System FuelActs as a precursor to glutamine, a key energy source for immune cells like lymphocytes. nih.govnih.gov

Rationale for Investigating Complex Substituted Keto Acids in Biological Systems

The investigation of complex substituted keto acids, such as this compound, is driven by the need for highly specific molecular tools to dissect intricate biological processes. While simple analogs can provide basic information, more complex derivatives offer the potential for greater specificity and novel functionalities.

The rationale for designing and studying a molecule like this compound includes:

Targeting Specific Enzyme Isoforms: Many metabolic enzymes exist as multiple isoforms with subtle differences in their active sites. A complex analog can be engineered to selectively inhibit one isoform over others by exploiting these structural differences, for instance, by having a bulky benzyl group interact with a unique hydrophobic pocket not present in other isoforms.

Understanding Structure-Activity Relationships: By observing how the combined presence of a hydroxyl and a benzyl group affects the molecule's interaction with a biological target, researchers can gain deep insights into the chemical forces (e.g., hydrogen bonding, hydrophobic interactions) that govern molecular recognition.

Developing Therapeutic Leads: Ketoacid analogs are actively studied for their therapeutic potential. nih.govresearchgate.net For example, ketoacid analogs of essential amino acids are used in patients with chronic kidney disease to reduce nitrogen load while preventing malnutrition. examine.com The development of more complex and targeted keto acids could lead to new interventions for metabolic disorders or cancers that exhibit altered metabolism.

Probing Allosteric Sites: Some complex analogs may not bind to the active site but to a secondary, or allosteric, site on an enzyme. Such interactions can modulate enzyme activity in more subtle ways than direct competitive inhibition and are of great interest in pharmacology. The significant structural deviation from the parent AKG molecule makes this compound a candidate for exploring such non-classical binding modes.

In essence, the synthesis and study of complex keto acids represent a sophisticated approach in chemical biology, aimed at creating precision instruments to explore and manipulate the complex machinery of the cell.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O6 B8637712 4-Benzyl-4-hydroxy-2-ketoglutaric acid CAS No. 551958-89-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

551958-89-5

Molecular Formula

C12H12O6

Molecular Weight

252.22 g/mol

IUPAC Name

2-benzyl-2-hydroxy-4-oxopentanedioic acid

InChI

InChI=1S/C12H12O6/c13-9(10(14)15)7-12(18,11(16)17)6-8-4-2-1-3-5-8/h1-5,18H,6-7H2,(H,14,15)(H,16,17)

InChI Key

JGBAARJQSUOCEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)C(=O)O)(C(=O)O)O

Origin of Product

United States

Hypothesized Biosynthesis and Metabolic Interconversions of 4 Benzyl 4 Hydroxy 2 Ketoglutaric Acid

Theoretical Precursor Pathways for 4-Benzyl-4-hydroxy-2-ketoglutaric Acid

The formation of this compound likely involves the convergence of pathways that supply the core glutaran skeleton and the distinctive benzyl (B1604629) moiety. Three principal hypothetical routes are considered: aldol condensation, catabolism of aromatic amino acids, and direct hydroxylation of a precursor.

A primary hypothesized route for the synthesis of the 4-hydroxy-2-ketoglutarate backbone is through an aldol condensation reaction. Pyruvate aldolases are known to catalyze the C-C bond formation between pyruvate and an aldehyde, yielding a 4-hydroxy-2-ketoacid. nih.govnih.gov In this proposed mechanism, pyruvate would serve as the nucleophilic donor, while a benzaldehyde derivative would act as the electrophilic acceptor.

The reaction would proceed as follows:

Pyruvate + Benzaldehyde derivative ⇌ this compound analog

Several aldolases exhibit broad substrate specificity, making them suitable candidates for this hypothetical reaction. For instance, trans-o-hydroxybenzylidenepyruvate hydratase-aldolase (NahE) is known to accept a wide range of aromatic aldehydes as substrates for condensation with pyruvate. thieme-connect.comthieme-connect.com This promiscuity suggests that an enzyme with similar catalytic activity could potentially utilize a substituted benzaldehyde to form the benzyl-substituted 4-hydroxy-2-ketoacid. The bioconversion of formaldehyde and pyruvate to 4-hydroxy-2-keto acid derivatives has been explored, highlighting the general feasibility of this type of condensation in biological systems. nih.govresearchgate.net

The benzyl group of this compound could originate from the catabolism of aromatic amino acids such as phenylalanine or tyrosine. In some organisms, particularly yeasts, the mandelate pathway provides an alternative to the phenylalanine ammonia lyase (PAL) pathway for the synthesis of benzenoids. nih.govresearchgate.netnih.govasm.org

This pathway involves the transamination of phenylalanine and tyrosine to their corresponding arylpyruvates. These intermediates are then further metabolized to produce compounds like benzyl alcohol and 4-hydroxybenzaldehyde. nih.govnih.gov These benzaldehyde derivatives could then serve as the aldehyde substrate in the aldol condensation reaction described in section 2.1.1. The synthesis of benzoic acid from L-phenylalanine has also been demonstrated through artificial enzymatic cascades, further supporting the role of aromatic amino acid degradation in producing key aromatic precursors. researchgate.net

Table 1: Key Enzymes and Reactions in Hypothesized Precursor Pathways

Pathway StepProposed ReactionKey Enzyme ClassPotential SubstratesPotential Products
Aldol CondensationPyruvate + Benzaldehyde derivative → 4-Hydroxy-2-ketoacidPyruvate Aldolase (e.g., NahE)Pyruvate, Benzaldehyde4-Phenyl-2-oxo-3-butenoic acid derivatives
Aromatic Amino Acid CatabolismPhenylalanine → Phenylpyruvate → BenzaldehydeTransaminase, DecarboxylasePhenylalanine, TyrosineBenzaldehyde, 4-Hydroxybenzaldehyde
Precursor Hydroxylation4-Benzyl-2-ketoglutarate → 4-Benzyl-4-hydroxy-2-ketoglutarateFe(II)/α-ketoglutarate-dependent dioxygenase4-Benzyl-2-ketoglutarateThis compound

An alternative biosynthetic route could involve the direct hydroxylation of a pre-existing benzyl-substituted keto acid. In this scenario, 4-benzyl-2-ketoglutarate would serve as the immediate precursor. The hydroxylation at the C4 position could be catalyzed by a member of the Fe(II)/α-ketoglutarate-dependent dioxygenase superfamily. researchgate.netfz-juelich.de

These enzymes are known to catalyze a broad range of selective C-H oxidation reactions. fz-juelich.de The general mechanism involves the binding of α-ketoglutarate and a primary substrate to an iron-containing active site. Molecular oxygen then triggers the decarboxylation of α-ketoglutarate to succinate, generating a highly reactive ferryl-oxo intermediate that hydroxylates the substrate. researchgate.net It is plausible that an uncharacterized enzyme from this family could recognize 4-benzyl-2-ketoglutarate as a substrate, leading to the formation of this compound.

Postulated Degradative Pathways of this compound

The catabolism of this compound would likely involve the cleavage of its carbon skeleton and further oxidation of the resulting products.

A key step in the degradation of this compound is likely a retro-aldol cleavage reaction. The enzyme 4-hydroxy-2-oxoglutarate aldolase (HOGA) catalyzes the cleavage of 4-hydroxy-2-oxoglutarate into pyruvate and glyoxylate (B1226380). nih.govplos.orgwikipedia.org This enzyme is a crucial component of the hydroxyproline (B1673980) degradation pathway. nih.gov

It is hypothesized that HOGA, or an enzyme with similar activity, could recognize this compound as a substrate. The reaction would proceed as follows:

this compound ⇌ Pyruvate + Benzoylformic acid

While human HOGA is specific for 4-hydroxy-2-oxoglutarate, the existence of aldolases with broader substrate specificities in other organisms is possible. researchgate.net For example, 4-hydroxy-4-methyl-2-oxoglutarate aldolase shows a preference for 2-keto-4-hydroxy acids with a 4-carboxylate substitution, indicating that substitutions at the C4 position are tolerated by some aldolases. nih.gov

Following the initial cleavage, the resulting α-keto acid products would likely be further metabolized. Pyruvate is a central metabolite that can enter various pathways, including being converted to acetyl-CoA by the pyruvate dehydrogenase complex through oxidative decarboxylation. gonzaga.eduwikipedia.org

The other product, a benzaldehyde derivative or a related compound, would also undergo further catabolism. The oxidative decarboxylation of α-keto acids is a common metabolic process, often catalyzed by multienzyme complexes that utilize cofactors such as thiamine pyrophosphate (TPP), coenzyme A, and NAD+. researchgate.netnih.gov This process converts an α-keto acid into a thioester of coenzyme A, with the release of carbon dioxide and the reduction of NAD+ to NADH. gonzaga.edunih.gov The resulting acyl-CoA could then enter pathways for aromatic compound degradation.

Potential Microbial Catabolism of Benzyl-Substituted Glutarates

The microbial breakdown of this compound is hypothesized to proceed through pathways that target either the benzyl moiety or the glutarate backbone. Microorganisms have evolved diverse strategies for the degradation of aromatic compounds, which can serve as a framework for understanding the potential fate of this molecule.

A plausible catabolic route involves the initial separation of the benzyl group from the glutarate structure. This could be achieved through oxidative cleavage, a common strategy in the microbial metabolism of benzyl-substituted compounds. Enzymes such as monooxygenases or dioxygenases could hydroxylate the benzyl group, leading to an unstable intermediate that spontaneously cleaves or is acted upon by other enzymes to release toluene or a related aromatic compound and a modified glutarate derivative.

Alternatively, the degradation could be initiated by targeting the aliphatic glutarate portion of the molecule. In Pseudomonas putida, glutarate is catabolized through two primary pathways: the glutarate hydroxylation pathway and the glutaryl-CoA dehydrogenation pathway. nih.gov It is conceivable that a substituted glutarate like this compound could be channeled into a modified version of these pathways.

The table below outlines a hypothesized microbial catabolic pathway for this compound, detailing the proposed enzymatic steps and the resulting intermediates.

StepProposed Enzyme ClassSubstrateProduct(s)
1Benzyl monooxygenase/dioxygenaseThis compound4-(Hydroxybenzyl)-4-hydroxy-2-ketoglutaric acid
2Oxidative C-C lyase4-(Hydroxybenzyl)-4-hydroxy-2-ketoglutaric acidp-Hydroxybenzaldehyde and 4-hydroxy-2-ketoglutaric acid
3Dehydrogenasep-Hydroxybenzaldehydep-Hydroxybenzoic acid
4Hydroxylasep-Hydroxybenzoic acidProtocatechuic acid
5Dioxygenase (ring cleavage)Protocatechuic acidβ-Carboxy-cis,cis-muconic acid
6Decarboxylase/isomeraseβ-Carboxy-cis,cis-muconic acidβ-Ketoadipate enol-lactone
7Hydrolaseβ-Ketoadipate enol-lactoneβ-Ketoadipate
8Thiolaseβ-KetoadipateSuccinyl-CoA and Acetyl-CoA

Interplay with Central Metabolic Hubs and Specialized Metabolite Pathways

The metabolic fate of this compound is intrinsically linked to central metabolic hubs, particularly the Krebs cycle (also known as the tricarboxylic acid or TCA cycle). The catabolism of this compound, as hypothesized above, would ultimately yield intermediates that directly feed into this central pathway.

The generation of succinyl-CoA and acetyl-CoA from the breakdown of the benzyl group and the glutarate backbone, respectively, represents a significant connection to the Krebs cycle. These molecules can be readily assimilated by most microorganisms to generate energy in the form of ATP and reducing equivalents (NADH and FADH2).

Furthermore, the core structure of this compound is closely related to α-ketoglutarate, a key intermediate in the Krebs cycle. α-Ketoglutarate serves as a critical link between carbon and nitrogen metabolism and is a precursor for the biosynthesis of several amino acids, including glutamate, glutamine, proline, and arginine. researchgate.netnih.gov It is plausible that the biosynthesis of this compound could originate from α-ketoglutarate through a benzylation reaction, representing a diversion of this central metabolite into a specialized biosynthetic pathway.

The table below summarizes the key metabolic intermediates that connect the hypothesized metabolism of this compound to central and specialized metabolic pathways.

IntermediateCentral/Specialized PathwayMetabolic Role
Acetyl-CoAKrebs Cycle, Fatty Acid BiosynthesisEnergy production, building block for lipids
Succinyl-CoAKrebs Cycle, Heme BiosynthesisEnergy production, precursor for porphyrins
α-KetoglutarateKrebs Cycle, Amino Acid BiosynthesisEnergy production, nitrogen transport, precursor for amino acids

The potential for this compound to be involved in specialized metabolite pathways is an area ripe for investigation. Its unique structure, combining an aromatic ring with a functionalized dicarboxylic acid, suggests it could serve as a precursor for the biosynthesis of novel natural products with potential biological activities. The enzymatic machinery required for its synthesis and degradation could also represent a source of novel biocatalysts for industrial applications.

Enzymology and Mechanistic Studies of 4 Benzyl 4 Hydroxy 2 Ketoglutaric Acid Interactions

Enzymatic Reactivity with Aldolases

Aldolases, a class of enzymes that catalyze the formation or cleavage of carbon-carbon bonds, have been investigated for their ability to recognize and process structurally diverse keto acids. The interaction of these enzymes with 4-benzyl-4-hydroxy-2-ketoglutaric acid sheds light on the plasticity of their active sites.

Substrate Recognition and Catalysis by 4-Hydroxy-2-oxoglutarate Aldolase (EC 4.1.3.16)

4-Hydroxy-2-oxoglutarate aldolase (HOGA) catalyzes the reversible cleavage of 4-hydroxy-2-oxoglutarate to pyruvate and glyoxylate (B1226380). This enzyme plays a crucial role in the metabolic pathways of arginine and proline. While the natural substrate for HOGA is relatively small, studies on related aldolases suggest that the active site can accommodate some degree of substitution at the C4 position. A patent has described a novel aldolase capable of catalyzing the aldol condensation of phenylpyruvic acid and pyruvic acid to form 4-phenylmethyl-4-hydroxy-2-oxoglutarate, which is synonymous with this compound. This indicates that certain aldolases possess a binding pocket that can accommodate the steric bulk of a benzyl (B1604629) group at the C4 position. The efficiency of this catalysis, however, is dependent on the specific enzyme and its origin.

Broad Substrate Specificity of Pyruvate Aldolases and Their Application to Complex Keto Acids

Pyruvate aldolases are known for their broad substrate specificity, making them valuable tools in biocatalysis. These enzymes utilize pyruvate as a donor and a wide range of aldehydes as acceptors. The active sites of some pyruvate aldolases are capacious and lined with hydrophobic residues, which can facilitate the binding of non-polar, bulky substituents. Molecular dynamics studies on the aldolase DmpG have shown that its active site is highly flexible and can accommodate bulky substrates, with the benzyl ring of larger substrates being able to rotate freely within the active site. However, the catalytic efficiency can be compromised with larger substituents. For instance, attempts to engineer aldolases to accept substrates with bulky C3 groups, such as an isopropyl or benzyl group, have suggested that creating space in the active site through point mutations can be counterbalanced by an intrinsic decrease in activity.

The table below summarizes the substrate specificities of different pyruvate aldolases, highlighting their tolerance for various substituents.

Enzyme FamilyNatural SubstrateExamples of Unnatural Substrates AcceptedReference
KDPG Aldolases2-keto-3-deoxy-6-phosphogluconate2-keto-4-hydroxyoctonoate, pyridine carboxaldehydes
HpaI and BphIAromatic meta-cleavage pathway intermediatesAldehydes with longer linear alkyl chains, C2-OH substitutions
DmpG4-hydroxy-2-ketovalerateProgressively larger aliphatic substrates, benzaldehyde

Stereochemical Aspects of Aldolase-Catalyzed Reactions

Aldolase-catalyzed reactions are of significant interest due to their potential for creating stereochemically defined products. The stereochemical outcome of the reaction is determined by the facial selectivity of the attack on the aldehyde substrate and the configuration of the enolate intermediate derived from the keto acid. While many aldolases exhibit high stereospecificity, some, like the 2-keto-3-deoxygluconate aldolase from Sulfolobus solfataricus, are naturally non-stereoselective. The stereoselectivity of an aldolase can be influenced by the structure of the substrate. For substrates with bulky C4 substituents, the orientation of the substrate in the active site is a critical determinant of the stereochemical outcome. Engineering the active site by mutating key residues can alter the stereochemical preference of an aldolase, allowing for the selective synthesis of different stereoisomers. For example, modifying the substrate-binding pocket can control the orientation of the substrate's entry, thereby improving the stereoselectivity of the reaction.

Investigation of α-Ketoglutarate-Dependent Dioxygenase Interactions

α-Ketoglutarate-dependent dioxygenases are a large family of non-heme iron(II) enzymes that catalyze a wide range of oxidative reactions. These enzymes utilize α-ketoglutarate as a co-substrate, which is oxidatively decarboxylated to succinate during the reaction. The potential for this compound to interact with these enzymes as a co-substrate or modulator is an area of active investigation.

This compound as a Potential Co-substrate or Modulator

The activity of α-ketoglutarate-dependent dioxygenases is critically dependent on the binding of α-ketoglutarate to the active site iron center. Structural analogs of α-ketoglutarate can act as competitive inhibitors or, in some cases, as alternative co-substrates. A study on the human 2-oxoglutarate oxygenase, aspartate/asparagine-β-hydroxylase (AspH), investigated the effects of various C3- and C4-substituted 2-oxoglutarate derivatives on its activity. The results demonstrated that substitutions on the 2-oxoglutarate scaffold can have a profound impact, with some derivatives acting as potent inhibitors while others can substitute for the natural co-substrate and enable substrate hydroxylation. This suggests that this compound, with its bulky C4-benzyl group, could potentially bind to the active site of these enzymes and either inhibit their function by preventing the binding of α-ketoglutarate or act as an alternative co-substrate, leading to altered catalytic activity. The balance between inhibition and turnover is often subtle, with minor changes in the substituent, such as from a methyl to an ethyl group, significantly altering the outcome.

The following table illustrates how different substitutions on the 2-oxoglutarate molecule can affect the activity of AspH.

2-Oxoglutarate DerivativeEffect on AspH ActivityReference
C3-substituted derivativesCan act as inhibitors or alternative co-substrates
C4-substituted derivativesCan act as inhibitors or alternative co-substrates
3-Methyl-2-oxoglutarateEfficient alternative co-substrate

Influence of C4 Substitution on Enzyme Bifurcation and Product Outcomes

The catalytic cycle of α-ketoglutarate-dependent dioxygenases involves the formation of a high-valent iron(IV)-oxo intermediate, which is responsible for the oxidation of the prime substrate. The reaction pathway can sometimes bifurcate, leading to different products. This bifurcation can be influenced by the structure of both the prime substrate and the α-ketoglutarate co-substrate. For example, in the ethylene-forming enzyme, the positioning of α-ketoglutarate in the active site is proposed to influence a bifurcation pathway that leads to ethylene production. While there is no direct evidence regarding the effect of a C4-benzyl substitution on enzyme bifurcation, it is conceivable that such a bulky group could alter the conformation of the enzyme-substrate complex. This altered conformation could, in turn, affect the stability and reactivity of key intermediates in the catalytic cycle, potentially favoring one reaction pathway over another and leading to a different distribution of products. The study of how analogs of α-ketoglutarate influence the reaction pathways of these dioxygenases is a developing area of research with implications for understanding and engineering their catalytic diversity.

Involvement with Dehydrogenase Complexes

The metabolic fate of this compound is intrinsically linked to the activity of various dehydrogenase complexes. These enzymes play a critical role in cellular respiration and the catabolism of diverse substrates. Understanding the interaction of this substituted α-keto acid with key dehydrogenases provides insight into its potential metabolic pathways and bioenergetic consequences.

The α-ketoglutarate dehydrogenase complex (KGDHC) is a crucial multi-enzyme assembly in the mitochondrial matrix that catalyzes the rate-limiting step in the citric acid cycle. nih.govnih.gov Its primary function is the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA, a reaction that couples the production of NADH to the cycle. wikipedia.org KGDHC is composed of three main enzymes: α-ketoglutarate dehydrogenase (E1), dihydrolipoamide succinyltransferase (E2), and dihydrolipoamide dehydrogenase (E3). nih.govwikipedia.org

The substrate specificity of KGDHC is relatively stringent, centered on its natural substrate, α-ketoglutarate. The potential for this compound to serve as a substrate is theoretically limited due to its molecular structure. The presence of a bulky benzyl group and a hydroxyl group at the C4 position introduces significant steric hindrance compared to the simple methylene (B1212753) groups of α-ketoglutarate. This structural alteration would likely impede the proper binding of the molecule within the active site of the E1 component, which is responsible for the initial decarboxylation step.

While direct studies on this compound as a KGDHC substrate are not extensively documented, research on analogous compounds and the enzyme's mechanism suggests that such a large substitution would be unfavorable. The enzyme complex is highly regulated by factors including the ATP/ADP and NADH/NAD+ ratios, and its activity is sensitive to oxidative stress. nih.gov Any compound that interferes with its function, either as a poor substrate or an inhibitor, can have significant metabolic repercussions. For instance, the toxic lipid peroxidation product 4-hydroxy-2-nonenal (HNE) is a known inhibitor of KGDHC, highlighting the enzyme's sensitivity to structural modifications of molecules in its environment. nih.gov

Table 1: Comparison of α-Ketoglutarate and this compound

Featureα-KetoglutarateThis compoundPotential for KGDHC Interaction
Structure C5H6O5C12H12O6-
Molar Mass 146.1 g/mol 252.2 g/mol -
C4 Substituent Two Hydrogen atomsBenzyl group, Hydroxyl groupThe bulky benzyl group likely causes steric hindrance, preventing effective binding to the KGDHC active site.
Natural Substrate YesUnlikelyThe structural deviation from the natural substrate makes it a poor candidate for catalysis.

Should this compound undergo degradation, its benzyl moiety would likely be processed through pathways involving aldehyde dehydrogenases (ALDHs). The human ALDH superfamily comprises 19 enzymes crucial for oxidizing a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. nih.gov

In the context of benzyl metabolite processing, enzymes such as benzyl alcohol dehydrogenase and benzaldehyde dehydrogenase are particularly relevant. If upstream metabolic events were to cleave the side chain of this compound, it could potentially yield benzaldehyde or related metabolites. Benzaldehyde dehydrogenase would then catalyze the NAD+-dependent oxidation of benzaldehyde to benzoic acid, a key step in xenobiotic metabolism that facilitates subsequent conjugation and excretion.

Studies on aldehyde dehydrogenases from various organisms, such as Acinetobacter calcoaceticus, have detailed their substrate specificities. Benzaldehyde is often the most effective substrate for these enzymes, though they can act on a range of other aromatic and aliphatic aldehydes. The processing of benzyl-containing compounds is therefore a well-established metabolic capability, and ALDHs would be indispensable in detoxifying aldehyde intermediates that might arise from the breakdown of this compound.

Table 2: Key Enzymes in Benzyl Metabolite Processing

EnzymeEC NumberReaction CatalyzedRelevance to this compound Metabolism
Benzyl alcohol dehydrogenase 1.1.1.97Benzyl alcohol + NAD+ ⇌ Benzaldehyde + NADH + H+Could act on potential benzyl-containing alcohol intermediates.
Benzaldehyde dehydrogenase 1.2.1.28Benzaldehyde + NAD+ + H2O ⇌ Benzoate + NADH + 2H+Crucial for oxidizing benzaldehyde, a likely downstream metabolite of the benzyl group.

Transaminase-Mediated Transformations and Amino Acid Precursors

Transaminases, or aminotransferases, are a class of enzymes that catalyze the interconversion of α-keto acids and amino acids, a fundamental process in amino acid metabolism. nih.gov These enzymes utilize pyridoxal 5'-phosphate (PLP) as a cofactor and play a central role in the synthesis and degradation of amino acids by transferring an amino group from a donor molecule (often an amino acid) to an acceptor molecule (an α-keto acid).

Given its structure as an α-keto acid, this compound is a theoretical substrate for a transaminase. The reaction would involve the transfer of an amino group to the C2 position, converting the α-keto group into an amino group. This transformation would yield the corresponding amino acid, 2-amino-4-benzyl-4-hydroxyglutaric acid. nih.gov

The general mechanism for this reaction, extensively studied in enzymes like aspartate transaminase, involves the formation of a Schiff base between the incoming keto acid substrate and the PLP cofactor, followed by a series of steps that result in the formation of a new amino acid and the regeneration of the enzyme's internal aldimine. nih.gov

The plausibility of this transformation highlights a potential metabolic route where this compound could serve as a precursor for the synthesis of a novel, non-proteinogenic amino acid. The substrate specificity of various transaminases is broad, and many are known to act on a wide range of keto acids beyond the common proteinogenic ones. Therefore, it is conceivable that a specific transaminase could catalyze this conversion, integrating the carbon skeleton of this compound into amino acid metabolic pathways.

Table 3: Potential Transamination of this compound

SubstrateEnzyme ClassCofactorProductSignificance
This compoundTransaminase (Aminotransferase)Pyridoxal 5'-phosphate (PLP)2-amino-4-benzyl-4-hydroxyglutaric acidRepresents a potential pathway for the synthesis of a novel amino acid from a keto acid precursor.

Advanced Methodologies for Structural and Metabolic Elucidation of 4 Benzyl 4 Hydroxy 2 Ketoglutaric Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unraveling Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the de novo structure determination and dynamic analysis of 4-Benzyl-4-hydroxy-2-ketoglutaric acid. Both ¹H and ¹³C NMR provide atom-level information, allowing for the unambiguous assignment of the molecular skeleton and the stereochemistry of the compound.

In ¹H NMR, the chemical shifts of the protons are indicative of their local electronic environment. For instance, the aromatic protons of the benzyl (B1604629) group are expected to resonate in the downfield region (typically δ 7.2-7.4 ppm), while the methylene (B1212753) protons of the benzyl group would appear as a singlet or a pair of doublets depending on their magnetic equivalence. The protons on the glutaric acid backbone will exhibit characteristic shifts influenced by the adjacent keto, hydroxyl, and carboxylic acid functionalities.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. The carbonyl carbons of the keto and carboxylic acid groups will have distinct resonances at the low-field end of the spectrum (around 170-200 ppm). The quaternary carbon attached to the benzyl and hydroxyl groups will also have a characteristic chemical shift.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity between protons and carbons, respectively. These experiments help in assembling the complete structural puzzle of this compound.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-COOH-~175
C2=O-~195
C3-CH₂2.5 - 3.0~45
C4-C(OH)(Bn)-~75
C5-COOH-~178
Benzyl CH₂3.1 - 3.3~40
Benzyl Aromatic CH7.2 - 7.4~128-130
Benzyl Aromatic C-~135

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Identification and Quantification in Biological Matrices

Mass spectrometry (MS) is an indispensable tool for the sensitive identification and precise quantification of this compound in complex biological matrices such as plasma, urine, and cell extracts. Due to its high sensitivity and selectivity, MS can detect the compound even at very low concentrations.

In a typical MS experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry can provide the exact mass of the molecule, which aids in determining its elemental composition.

Tandem mass spectrometry (MS/MS) is particularly powerful for structural confirmation and quantification. In an MS/MS experiment, a specific parent ion of this compound is selected and fragmented, and the resulting daughter ions are detected. The fragmentation pattern is a unique fingerprint of the molecule. Key fragmentation pathways for this compound would likely involve the loss of water (H₂O), carbon dioxide (CO₂), and the benzyl group. The stable benzyl cation (m/z 91) is an expected prominent fragment.

For quantitative analysis in biological samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique combines the separation power of HPLC with the sensitivity and selectivity of MS/MS, allowing for the accurate measurement of the compound's concentration.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

Fragment Ion Proposed Structure/Loss Expected m/z
[M-H]⁻Deprotonated molecule265.06
[M-H₂O-H]⁻Loss of water247.05
[M-CO₂-H]⁻Loss of carbon dioxide221.08
[M-C₇H₇-H]⁻Loss of benzyl group174.02
C₇H₇⁺Benzyl cation91.05

Note: m/z values are calculated for the most abundant isotopes and may vary based on the ionization mode.

High-Resolution Chromatographic Separations (HPLC, GC-MS) for Isolation and Purity Assessment

High-resolution chromatographic techniques are essential for the isolation of this compound from reaction mixtures or biological extracts and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. nih.govrsc.org Reversed-phase HPLC, using a C18 column, is a common approach where a polar mobile phase, typically a mixture of water and acetonitrile (B52724) or methanol (B129727) with an acid modifier like formic acid, is used. helixchrom.com The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification and quantification. Diode-array detection can provide UV-Vis spectra of the eluting peaks, further aiding in identification.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, but it requires chemical derivatization to increase the volatility and thermal stability of the carboxylic acid. researchgate.net Common derivatization methods include esterification to form methyl or ethyl esters, or silylation to create trimethylsilyl (B98337) (TMS) derivatives. colostate.edusigmaaldrich.comgcms.cz The derivatized compound can then be separated on a GC column and detected by a mass spectrometer. The retention time and the mass spectrum of the derivative provide definitive identification.

Interactive Data Table: Comparison of Chromatographic Techniques for this compound Analysis

Technique Sample Preparation Typical Stationary Phase Typical Mobile Phase/Carrier Gas Detection
HPLCMinimal, dissolution in mobile phaseC18Water/Acetonitrile with Formic AcidUV, MS
GC-MSDerivatization (e.g., esterification, silylation)Polysiloxane-basedHeliumMass Spectrometry

X-ray Crystallography for Enzyme-Compound Complex Analysis

X-ray crystallography is a powerful technique that can provide a three-dimensional atomic-level structure of a molecule. While obtaining a single crystal of this compound suitable for X-ray diffraction might be challenging, this technique is exceptionally valuable for studying its interaction with enzymes.

By co-crystallizing this compound with its target enzyme, such as a specific aldolase, it is possible to determine the crystal structure of the enzyme-compound complex. rcsb.orgwikipedia.org This provides invaluable insights into the binding mode of the compound within the enzyme's active site. nih.gov The resulting electron density map reveals the precise orientation of the compound, its conformation, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) it forms with the amino acid residues of the enzyme. nih.gov

This structural information is crucial for understanding the mechanism of enzyme inhibition or catalysis and can guide the design of more potent and selective enzyme inhibitors or substrates. The Protein Data Bank (PDB) is a repository for such 3D structural data of biological macromolecules.

Interactive Data Table: Key Information Obtained from X-ray Crystallography of an Enzyme-Compound Complex

Parameter Description Significance
ResolutionThe level of detail in the crystal structure.Higher resolution provides a more precise picture of atomic positions.
R-factor/R-freeMeasures of the agreement between the crystallographic model and the experimental X-ray diffraction data.Lower values indicate a better fit of the model to the data.
Ligand OccupancyThe proportion of enzyme molecules in the crystal that have the compound bound.Indicates the binding affinity and stability of the complex.
Binding Site InteractionsDetailed description of hydrogen bonds, ionic interactions, and hydrophobic contacts between the compound and the enzyme.Explains the molecular basis of binding affinity and specificity.

Biotechnological and Synthetic Biology Perspectives for 4 Benzyl 4 Hydroxy 2 Ketoglutaric Acid

Engineered Microbial Platforms for Biosynthesis

The de novo biosynthesis of 4-benzyl-4-hydroxy-2-ketoglutaric acid in a microbial host represents a significant goal in metabolic engineering. While no naturally occurring organism is known to produce this specific compound, synthetic biology provides the tools to construct artificial pathways in well-characterized industrial microorganisms. youtube.com Platforms like Escherichia coli and the oleaginous yeast Yarrowia lipolytica are prime candidates due to their genetic tractability, rapid growth, and established use in producing other organic acids, including the key precursor α-ketoglutarate (α-KG). nih.govnih.gov

The creation of a non-naturally occurring microbial organism for this purpose would involve the introduction of exogenous nucleic acids encoding the necessary pathway enzymes. nih.gov The core strategy involves designing a pathway that converts central metabolites into the target molecule. For instance, a pathway could be engineered to condense a benzyl (B1604629) group donor with a C5 keto-acid backbone derived from the tricarboxylic acid (TCA) cycle. The development of such "designer cell catalysts" has been successful for transforming L-amino acids into corresponding α-hydroxy acids by co-expressing multiple enzymes to create an artificial cascade within a single E. coli cell. rsc.orgrsc.org

Engineered fungal strains, such as Aspergillus nidulans, have also been developed as "microbial factories" for producing complex natural products by heterologously expressing entire biosynthetic gene clusters. nih.gov This approach could be adapted by assembling a synthetic gene cluster containing the required enzymes for this compound synthesis and integrating it into a host organism. A critical aspect of this strategy is balancing the expression levels of the pathway enzymes to optimize metabolic flux and prevent the accumulation of toxic intermediates. rsc.org

Biocatalytic Approaches for Chemo-Enzymatic Synthesis

Chemo-enzymatic synthesis, which combines the selectivity of biocatalysts with the versatility of chemical reactions, offers a powerful and direct route to this compound and its derivatives. nih.govnih.gov A particularly effective strategy is the use of tandem enzymatic reactions, where multiple steps are performed in a single pot. nih.govacs.orgnih.gov

A well-established biocatalytic method for synthesizing γ-hydroxy-α-keto acids involves a tandem aldol addition reaction. nih.govresearchgate.net This approach utilizes a class of enzymes known as aldolases to catalyze the stereoselective condensation of pyruvate with an aldehyde. To synthesize this compound, phenylacetaldehyde would serve as the aldehyde substrate.

Research has highlighted the exceptional capabilities of trans-o-hydroxybenzylidene pyruvate hydratase-aldolase (HBPA) from Pseudomonas putida. nih.gov This enzyme demonstrates remarkable efficiency, broad substrate tolerance, and high stereoselectivity, making it an ideal catalyst for this transformation. nih.govacs.org The reaction proceeds by the enantioselective addition of pyruvate to the aldehyde, directly yielding the chiral 4-hydroxy-2-oxo acid intermediate. researchgate.net This biocatalytic step is often the first part of a two-step cascade, which can be followed by a transamination reaction to produce the corresponding γ-hydroxy-α-amino acid. nih.govacs.orgnih.gov However, for the production of this compound, the reaction would be stopped after the aldol addition step.

The key advantages of this biocatalytic method are its high stereoselectivity, which is difficult to achieve with conventional chemical synthesis, and the mild reaction conditions under which enzymes operate. nih.gov

Table 1: Key Enzymes and Substrates in the Biocatalytic Synthesis of γ-Hydroxy-α-keto Acids
EnzymeSource OrganismReaction TypeKey SubstratesProduct ClassReference
trans-o-hydroxybenzylidene pyruvate hydratase-aldolase (HBPA)Pseudomonas putidaEnantioselective Aldol AdditionPyruvate, Various Aldehydes (e.g., Phenylacetaldehyde)Chiral 4-hydroxy-2-oxo acids nih.govnih.gov
YfaU Pyruvate AldolaseEscherichia coliAldol AdditionPyruvate, Formaldehyde4-hydroxy-2-ketobutanoic acid acs.org

Pathway Engineering and Metabolic Flux Redirection for Enhanced Production

To achieve high yields of this compound in engineered microbial platforms, it is essential to optimize the host's central metabolism to ensure a robust supply of necessary precursors. The primary precursors are derived from the TCA cycle, particularly α-ketoglutarate (α-KG). researchgate.net Therefore, metabolic engineering efforts focus on increasing the intracellular pool of α-KG and redirecting carbon flux towards its synthesis. nih.govnih.gov

Several strategies have been successfully employed to enhance α-KG production in microorganisms like E. coli and Yarrowia lipolytica. nih.govnih.gov These include:

Rewiring the TCA Cycle : The native TCA cycle is often re-engineered to create a more efficient linear pathway for α-KG production starting from pyruvate. nih.govresearchgate.net This can involve the deletion of competing pathways and the overexpression of key enzymes.

Optimizing Enzyme Expression : Fine-tuning the expression levels of critical enzymes, such as pyruvate carboxylase and isocitrate dehydrogenase, can significantly boost the production of α-KG. nih.gov

Redirection of Metabolic Flux : Advanced synthetic biology tools, such as metabolic toggle switches, can be used to dynamically control metabolic pathways. researchgate.netnih.gov A toggle switch can redirect carbon flux away from biomass formation and towards the desired production pathway after the cell culture has reached a sufficient density, thereby improving the titer and yield of the target compound. researchgate.netnih.gov This approach has been used to enhance the production of compounds derived from α-ketoglutarate. researchgate.net

Cofactor Engineering : Biosynthetic pathways often require specific cofactors, such as NADPH. acs.org Engineering the cell's metabolism to increase the supply of these cofactors, for example by upregulating the pentose phosphate pathway, can be crucial for achieving high product yields. acs.org

By applying these pathway engineering and flux redirection strategies, the metabolic network of a host organism can be remodeled to function as a highly efficient factory for the production of α-KG and its derivatives, including this compound. researchgate.netnih.gov

Table 2: Metabolic Engineering Strategies for Enhanced α-Ketoglutarate (α-KG) Production
StrategyDescriptionTarget OrganismKey OutcomeReference
TCA Cycle RewiringEngineering a non-native pathway from pyruvate to α-KG by deleting competing pathways and expressing key enzymes.Escherichia coliIncreased α-KG titer from 15.66 g/L to 32.20 g/L in fed-batch culture. nih.gov
Metabolic Toggle SwitchConditional knockout of a central metabolic enzyme (gltA) to redirect carbon flux from the TCA cycle to a synthetic pathway.Escherichia coli3.1-fold improvement in product yield from acetyl-CoA. nih.gov
Pathway EngineeringEnhancing carbon commitment to α-KG, blocking competing pathways, and regulating transporters.Yarrowia lipolyticaImproved yield and titer of α-KG. nih.gov
Cofactor and Cosubstrate SupplyIncreasing the concentration of the cosubstrate α-ketoglutarate to drive the downstream reaction.Escherichia coli38.3% increase in 2-hydroxyadipate titer. acs.org

Ecological Roles and Environmental Relevance of 4 Benzyl 4 Hydroxy 2 Ketoglutaric Acid

Potential Involvement in Biogeochemical Cycling of Aromatic Compounds

The presence of a benzyl (B1604629) group firmly places 4-Benzyl-4-hydroxy-2-ketoglutaric acid within the biogeochemical cycle of aromatic compounds. These compounds are ubiquitous in the environment, originating from both natural sources, such as the degradation of lignin, and anthropogenic activities. Microorganisms are the primary drivers of the degradation and mineralization of these complex organic molecules, playing a crucial role in the global carbon cycle.

Microbes have evolved sophisticated enzymatic systems to break down the stable benzene (B151609) ring and utilize the carbon for their own growth and energy needs. nih.gov This process transforms complex aromatic pollutants into simpler, harmless molecules like carbon dioxide and water, effectively removing them from the environment. nih.gov It is plausible that this compound could serve as a carbon source for specialized bacteria and fungi. The degradation of this compound would release the carbon stored in its aromatic and aliphatic portions, thus contributing to carbon turnover in various ecosystems.

Table 1: Key Microbial Genera in Aromatic Compound Cycling

Microbial Genus Type of Reactions Catalyzed Relevance to Aromatic Compound Cycling
Pseudomonas Monooxygenation, Dioxygenation, Ring Cleavage Widespread degradation of various aromatic hydrocarbons.
Rhodococcus Degradation of a wide range of contaminants, including aromatic compounds. Known for its ability to degrade environmental pollutants. researchgate.net
Arthrobacter Oxidation of aromatic acids. nih.gov Capable of utilizing complex aromatic molecules as a sole carbon source. nih.gov
Sphingomonas Degradation of polycyclic aromatic hydrocarbons (PAHs). nih.gov Important in the bioremediation of PAH-contaminated sites. nih.gov

Role in Microbial Degradation and Detoxification Pathways

The microbial degradation of this compound would likely proceed through a multi-step pathway involving a variety of enzymes. The initial attack would likely target the stable benzyl group.

Initial Attack on the Aromatic Ring: Aerobic degradation of aromatic compounds is typically initiated by oxygenase enzymes, which incorporate oxygen atoms into the benzene ring, making it less stable and more susceptible to cleavage. omicsonline.orgresearchgate.net

Monooxygenases incorporate one oxygen atom.

Dioxygenases incorporate two oxygen atoms, often leading to the formation of a cis-diol. researchgate.net

This initial hydroxylation is a critical detoxification step, as the resulting catecholic intermediates are generally less toxic and more water-soluble than the parent aromatic compound.

Ring Cleavage and Further Degradation: Following the formation of a dihydroxylated intermediate, the aromatic ring is cleaved by other dioxygenases. The resulting aliphatic acid then enters central metabolic pathways. The remaining 4-hydroxy-2-ketoglutaric acid portion would likely be metabolized through pathways that handle dicarboxylic acids. For instance, some soil bacteria are known to utilize 3-ketoglutaric acid as a sole carbon source. nih.gov Similarly, alpha-ketoglutarate, a structurally related compound, is a key intermediate in the Krebs cycle and can be degraded by various microorganisms. nih.govmdpi.com

Table 2: Hypothetical Microbial Degradation Pathway of this compound

Step Process Key Enzyme Classes Involved Intermediate Products
1 Hydroxylation of the benzyl group Monooxygenases or Dioxygenases Dihydroxylated aromatic intermediate (e.g., a catechol derivative)
2 Aromatic ring cleavage Dioxygenases Ring-opened aliphatic acid
3 Degradation of the aliphatic side chain Dehydrogenases, Decarboxylases Intermediates of central metabolism (e.g., pyruvate, acetoacetate)

Presence as a Metabolite in Diverse Organisms and Ecosystems (by analogy with 4-hydroxy-2-oxoglutaric acid)

Direct evidence for the natural occurrence of this compound is lacking. However, its structural analog, 4-hydroxy-2-oxoglutaric acid (also known as 4-hydroxy-2-ketoglutaric acid), is a known metabolite present in a wide array of living organisms, from bacteria to humans. foodb.cahmdb.ca This compound is involved in the metabolism of the amino acid hydroxyproline (B1673980). nih.gov In humans, elevated levels of 4-hydroxy-2-oxoglutaric acid in urine are a characteristic feature of the genetic disorder Primary Hyperoxaluria Type 3. nih.gov

Given that 4-hydroxy-2-oxoglutaric acid is a naturally occurring metabolite, it is conceivable that derivatives of this compound, such as this compound, could also exist in nature. Such a molecule could potentially arise as an intermediate in the metabolism of aromatic amino acids like phenylalanine, or during the microbial degradation of larger, benzyl-containing natural products. Its presence would likely be transient, as it would be further metabolized by cellular enzymes.

Table 3: Known Occurrence of the Analogous Compound, 4-Hydroxy-2-oxoglutaric Acid

Organism/System Known Role/Presence Reference
Humans Intermediate in hydroxyproline metabolism; biomarker for Primary Hyperoxaluria Type 3. nih.gov
Mammals (general) Found in various tissues and involved in amino acid metabolism. wikipedia.org
Bacteria (E. coli) Participates in glyoxylate (B1226380) and dicarboxylate metabolism. wikipedia.org
Plants Believed to be present as part of primary metabolism. hmdb.ca

Future Research Trajectories and Interdisciplinary Opportunities for 4 Benzyl 4 Hydroxy 2 Ketoglutaric Acid Research

Development of High-Throughput Screening Assays for Compound Detection and Activity Profiling

Further research is required to isolate or synthesize and characterize 4-Benzyl-4-hydroxy-2-ketoglutaric acid before the topics outlined in the prompt can be investigated.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Benzyl-4-hydroxy-2-ketoglutaric acid, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves esterification or hydroxylation of ketoglutaric acid derivatives. For purity validation, use high-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, 254 nm wavelength) to confirm >97% purity, as demonstrated for structurally related compounds like 4-benzylmorpholine derivatives . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and liquid chromatography-mass spectrometry (LC-MS) are critical for structural confirmation and detecting trace impurities .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in airtight containers to prevent oxidation or hydrolysis. Avoid exposure to moisture and light, as seen in stability protocols for benzyl-protected carboxylic acids . Pre-experiment stability checks via thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) are advised, following NIST guidelines for similar benzoic acid derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., pH, solvent polarity). Conduct systematic dose-response studies under standardized conditions (e.g., phosphate-buffered saline at pH 7.4) and compare results using meta-analysis tools. Cross-validate findings with orthogonal assays (e.g., enzymatic activity vs. cellular uptake studies), as suggested for structurally analogous compounds .

Q. What experimental designs are optimal for studying the compound’s role in metabolic pathways?

  • Methodological Answer : Use isotopic labeling (e.g., ¹³C or ²H) to trace metabolic flux in cell cultures. Pair this with kinetic modeling and metabolomics (via LC-MS or GC-MS) to quantify intermediate turnover rates. For enzyme inhibition studies, employ Michaelis-Menten kinetics with Lineweaver-Burk plots, referencing protocols for ketoglutarate dehydrogenase inhibitors .

Q. How can the compound’s reactivity under varying pH and temperature conditions be systematically analyzed?

  • Methodological Answer : Perform pH-rate profiling (pH 3–10) using buffered solutions and monitor degradation via UV-Vis spectroscopy. Combine with Arrhenius analysis (20–60°C) to calculate activation energy. For mechanistic insights, use density functional theory (DFT) simulations to predict reactive sites, as applied to 4-ethoxybenzoic acid derivatives .

Methodological Considerations

Q. What analytical techniques are critical for distinguishing stereoisomers of this compound?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or capillary electrophoresis (CE) with cyclodextrin additives can resolve enantiomers. Confirm configurations via X-ray crystallography or electronic circular dichroism (ECD), as validated for benzyl-oxazolidine derivatives .

Q. How should researchers mitigate interference from degradation products during bioassays?

  • Methodological Answer : Pre-purify the compound using preparative HPLC and validate stability under assay conditions via time-course LC-MS. Include negative controls (e.g., heat-degraded samples) to identify artifactual signals, a strategy used in studies of 4-hydroxybenzoic acid analogs .

Safety and Compliance

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to avoid dermal exposure. In case of inhalation, administer oxygen and seek immediate medical assistance, per guidelines for benzoic acid derivatives . Waste disposal must comply with local regulations for organic acids, including neutralization before incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.